Clindamycin B Palmitate
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Overview
Description
Clindamycin B Palmitate is a derivative of clindamycin, a lincosamide antibiotic. It is primarily used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria and certain protozoans. This compound is often used in oral suspensions due to its improved taste and stability compared to clindamycin hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clindamycin B Palmitate is synthesized by esterification of clindamycin with palmitic acid. The process involves the protection of hydroxyl groups on clindamycin, followed by esterification with palmitic acid in the presence of a catalyst. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving clindamycin in a suitable solvent, followed by the addition of palmitic acid and a catalyst. The mixture is then heated to promote esterification. After the reaction is complete, the product is purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Clindamycin B Palmitate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield clindamycin and palmitic acid.
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Substitution: The chlorine atom in the clindamycin moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Clindamycin and palmitic acid.
Oxidation: Clindamycin sulfoxide and clindamycin sulfone.
Substitution: Various substituted clindamycin derivatives.
Scientific Research Applications
Clindamycin B Palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in studies on bacterial resistance and the mechanism of action of antibiotics.
Medicine: Investigated for its efficacy in treating various bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA).
Industry: Used in the formulation of oral suspensions and other pharmaceutical preparations
Mechanism of Action
Clindamycin B Palmitate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the translocation of peptides and thus inhibiting the elongation of the peptide chain. This action is similar to that of macrolide antibiotics. The primary molecular target is the bacterial ribosome, and the pathway involved is the inhibition of protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Clindamycin Hydrochloride: Another derivative of clindamycin, used in various forms including oral capsules and topical solutions.
Lincomycin: The parent compound from which clindamycin is derived.
Erythromycin: A macrolide antibiotic with a similar mechanism of action
Uniqueness
Clindamycin B Palmitate is unique due to its improved taste and stability, making it more suitable for oral suspensions, especially for pediatric use. Its ester form also allows for better absorption and bioavailability compared to other clindamycin derivatives .
Properties
Molecular Formula |
C33H61ClN2O6S |
---|---|
Molecular Weight |
649.4 g/mol |
IUPAC Name |
[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |
InChI |
InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40) |
InChI Key |
LSOHVGOQENSEGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CC)O)O |
Origin of Product |
United States |
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